molecular formula C9H11N3O3 B7463723 2-(2-Methyl-5-nitroanilino)acetamide

2-(2-Methyl-5-nitroanilino)acetamide

Cat. No.: B7463723
M. Wt: 209.20 g/mol
InChI Key: YXARJFDLVGSPIW-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitroanilino)acetamide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of aniline, featuring a nitro group and a methyl group on the aromatic ring, as well as an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitroanilino)acetamide typically involves the reaction of 2-Methyl-5-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. The product is then purified through recrystallization from a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitroanilino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyl-5-nitroanilino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitroanilino)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its acetamide group provides additional reactivity compared to simpler nitroaniline derivatives, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-methyl-5-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6-2-3-7(12(14)15)4-8(6)11-5-9(10)13/h2-4,11H,5H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXARJFDLVGSPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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